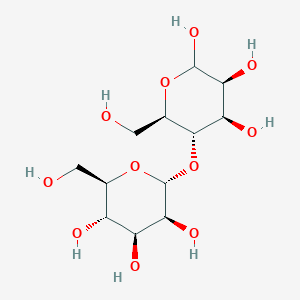

4-O-(a-D-Mannopyranosyl)-D-mannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-O-(a-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked by an alpha-1,4-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in various biological processes and has applications in scientific research and industry.

作用机制

Target of Action

4-O-(a-D-Mannopyranosyl)-D-mannose, also known as 4-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOSE, is a synthetic glycosylated oligosaccharide . It is a polysaccharide composed of various monosaccharides

Mode of Action

It is a mannosylated derivative of the sugar, methyl 4-o-(a -d-mannopyranosyl) b -d -mannopyranoside . This sugar can be used as an intermediate in the synthesis of other sugars and carbohydrates .

Biochemical Pathways

It has been used to synthesize glycoproteins for use in immunology research , suggesting that it may play a role in the glycosylation pathways that are crucial for protein function and cellular communication.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(a-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of a mannose donor with a mannose acceptor. One common method is the use of a glycosyl donor such as methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside. The reaction conditions often include the use of a catalyst like trifluoromethanesulfonic acid (TfOH) in an anhydrous solvent such as dichloromethane (DCM) at low temperatures.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a mannose residue from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .

化学反应分析

Types of Reactions

4-O-(a-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aldehyde groups can be reduced to form alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid (HIO4) or nitric acid (HNO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under basic conditions.

Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base such as pyridine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.

Reduction: Formation of mannose-derived alcohols.

Substitution: Formation of mannose derivatives with various functional groups.

科学研究应用

4-O-(a-D-Mannopyranosyl)-D-mannose has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: Studied for its role in cell signaling and recognition processes.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.

Industry: Utilized in the production of glycoproteins and other biotechnological applications.

相似化合物的比较

Similar Compounds

- Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

- 4-Nitrophenyl 2-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Uniqueness

4-O-(a-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and its ability to participate in a wide range of biochemical processes. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in enzymatic reactions .

生物活性

4-O-(α-D-Mannopyranosyl)-D-mannose is a glycosylated compound that has garnered attention for its potential biological activities, particularly in immunomodulation and as a substrate for various enzymes. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

4-O-(α-D-Mannopyranosyl)-D-mannose is a mannoside, a type of glycoside where a mannose sugar is linked to another sugar unit. Its structure can be represented as follows:

- Molecular Formula : C12H22O10

- CAS Number : 35438-40-5

This compound's solubility in aqueous solutions suggests favorable pharmacokinetics for biological applications, including drug delivery systems.

The biological activity of 4-O-(α-D-Mannopyranosyl)-D-mannose is primarily attributed to its interaction with specific receptors and enzymes:

- Target Enzymes : It serves as a substrate for glycosidases, particularly those involved in polysaccharide degradation.

- Immunomodulatory Effects : The compound has been shown to interact with mannose receptors on immune cells, enhancing cellular uptake and modulating immune responses.

1. Immunomodulation

Research indicates that mannosylated compounds can enhance immune responses by targeting mannose receptors on antigen-presenting cells. This interaction promotes the uptake of antigens and stimulates T-cell activation.

- Case Study : A study demonstrated that mannosylated lipopetides significantly improved the immunogenicity of vaccine candidates by facilitating targeted delivery to dendritic cells, leading to enhanced T-cell responses .

2. Enzyme Activity

4-O-(α-D-Mannopyranosyl)-D-mannose acts as a substrate for various glycosidases, allowing researchers to measure enzyme activity through fluorescence assays.

- Biochemical Analysis : The hydrolysis of this compound by glycosidases results in the release of fluorescent products, which can be quantified to assess enzyme activity in various biological samples .

Table 1: Summary of Biological Activities

Pharmacological Applications

The unique properties of 4-O-(α-D-Mannopyranosyl)-D-mannose make it suitable for various pharmacological applications:

- Vaccine Development : Its ability to enhance immune responses positions it as a valuable component in vaccine formulations.

- Diagnostic Tools : The compound's use in enzyme assays allows for the detection of glycosidase activity in clinical samples, aiding in disease diagnosis.

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4-O-(α-D-Mannopyranosyl)-D-mannose in the context of plant polysaccharides?

A1: 4-O-(α-D-Mannopyranosyl)-D-mannose is a key structural component of glucomannans, a type of polysaccharide found in the wood of coniferous trees like eastern white pine (Pinus strobus L.) []. These glucomannans, composed of mannose and glucose units, play a crucial role in the structural integrity of the plant cell wall. The presence and arrangement of 4-O-(α-D-Mannopyranosyl)-D-mannose within the glucomannan chain influence the overall properties of the polysaccharide, such as its solubility and ability to form gels.

Q2: The research mentions the isolation of a (1→6)-linked D-mannan. How does this differ from the (1→4) linkage found in 4-O-(α-D-Mannopyranosyl)-D-mannose?

A2: The difference lies in the carbon atoms involved in the glycosidic bond linking the mannose units. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the linkage is (1→4), meaning the C1 carbon of the first mannose is linked to the C4 carbon of the second mannose. In a (1→6)-linked D-mannan, the C1 of one mannose is linked to the C6 of the next mannose. This difference in linkage significantly impacts the three-dimensional structure and thus the physical properties and biological roles of the resulting polysaccharide.

Q3: One study investigates a cellobiose 2-epimerase from Bacteroides fragilis. Could this enzyme act on 4-O-(α-D-Mannopyranosyl)-D-mannose? Why or why not?

A3: While the cellobiose 2-epimerase from Bacteroides fragilis shows activity on various oligosaccharides, including those containing mannose [], it's unlikely to act directly on 4-O-(α-D-Mannopyranosyl)-D-mannose. This enzyme specifically catalyzes epimerization at the C-2 position of the reducing end sugar. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the reducing end mannose already has an axial hydroxyl group at the C-2 position, making it less likely to be a substrate for this specific epimerase.

Q4: How do researchers determine the structure of complex polysaccharides like those containing 4-O-(α-D-Mannopyranosyl)-D-mannose?

A4: Researchers employ a combination of techniques:

- Hydrolysis: Partial and complete acid hydrolysis breaks down the polysaccharide into smaller fragments like 4-O-(β-D-mannopyranosyl)-D-mannose [, ], which are easier to analyze.

- Methylation Analysis: Methylation followed by hydrolysis helps determine the linkage positions between sugar units. The presence of specific partially methylated sugars after hydrolysis reveals which hydroxyl groups were involved in the glycosidic bonds [, ].

- Periodate Oxidation: This method helps determine the presence and type of terminal sugar units and the overall structural arrangement within the polysaccharide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。